3,5-Dibromo-4-iodoisopropylbenzene
Description
3,5-Dibromo-4-iodoisopropylbenzene is a halogenated aromatic compound with the molecular formula C₉H₈Br₂I. Its structure consists of a benzene ring substituted with two bromine atoms at the 3- and 5-positions, an iodine atom at the 4-position, and an isopropyl group at the 1-position. This compound is notable for its unique combination of halogens (Br and I) and an alkyl group, which confer distinct electronic, steric, and reactivity properties. It is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a superior leaving group compared to bromine or chlorine. Its applications span pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1,3-dibromo-2-iodo-5-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2I/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZHZUUBYNMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262583 | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160575-01-8 | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160575-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-iodoisopropylbenzene typically involves the halogenation of isopropylbenzene derivatives. One common method is the sequential bromination and iodination of isopropylbenzene. The process can be summarized as follows:
Bromination: Isopropylbenzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Iodination: The dibromo compound is then iodinated using iodine (I₂) and a suitable oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-iodoisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.
Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like K₂CO₃, solvents like toluene or THF (tetrahydrofuran).
Reduction: LiAlH₄, NaBH₄, solvents like ether or THF.
Major Products
Substitution: Formation of substituted isopropylbenzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of isopropylbenzene.
Scientific Research Applications
Synthetic Intermediates
3,5-Dibromo-4-iodoisopropylbenzene serves as an important intermediate in organic synthesis. Its halogenated structure allows for various substitution reactions, making it valuable for creating more complex molecules.
Table 1: Synthetic Routes Utilizing this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic Substitution | 3-Iodo-4-isopropylbenzene | |
| Cross-coupling | Biaryl compounds | |
| Electrophilic Aromatic Substitution | Functionalized derivatives |
Pharmaceutical Applications
Halogenated compounds like this compound are often used in the pharmaceutical industry for the development of new drugs. The unique electronic properties imparted by the bromine and iodine atoms can enhance biological activity.
Case Study: Antimicrobial Agents
Research has shown that derivatives of halogenated benzene compounds exhibit antimicrobial properties. For instance, modifications of this compound have led to the discovery of new antimicrobial agents effective against resistant strains of bacteria.
Material Science
The compound is also utilized in materials science, particularly in the development of polymers and advanced materials due to its thermal stability and reactivity.
Table 2: Applications in Material Science
| Application | Description | Reference |
|---|---|---|
| Polymer Synthesis | Used as a monomer for copolymers | |
| Dyes and Pigments | Development of colorants |
Environmental Chemistry
In environmental studies, halogenated compounds are often analyzed for their persistence and bioaccumulation potential. Research indicates that this compound can serve as a model compound for studying the degradation pathways of similar halogenated aromatics in aquatic environments.
Case Study: Degradation Pathways
Studies have demonstrated that under specific conditions, microbial communities can degrade halogenated compounds, including this compound. This research is crucial for understanding the environmental impact of such chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodoisopropylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-Dibromo-4-iodoisopropylbenzene with structurally analogous halogenated benzene derivatives, focusing on molecular properties, reactivity, and applications:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in THF) | Reactivity in Suzuki Coupling | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Br (3,5), I (4), isopropyl | 449.89 | 120–123 | High | High (I > Br reactivity) | Pharmaceuticals, Agrochemicals |
| 3,4,5-Tribromoisopropylbenzene | Br (3,4,5), isopropyl | 387.83 | 145–148 | Moderate | Moderate (Br requires Pd catalysis) | Flame retardants, Polymers |
| 3,5-Dichloro-4-iodoisopropylbenzene | Cl (3,5), I (4), isopropyl | 329.47 | 95–98 | High | High (I reactive) | Cross-coupling intermediates |
| 2,4,6-Triiodoisopropylbenzene | I (2,4,6), isopropyl | 531.90 | 88–91 | Low | Low (steric hindrance) | Radiolabeling, Imaging agents |
Key Findings:
Reactivity Differences :
- The iodine atom in this compound enhances its utility in sequential cross-coupling reactions. For instance, iodine undergoes oxidative addition with palladium catalysts faster than bromine, enabling selective functionalization at the 4-position .
- In contrast, 3,4,5-Tribromoisopropylbenzene requires harsher conditions (e.g., higher temperatures or specialized ligands) for Suzuki coupling due to the lower reactivity of bromine.
Steric and Electronic Effects: The isopropyl group in all compounds introduces steric bulk, which slows electrophilic substitution but stabilizes intermediates in nucleophilic reactions.
Thermal Stability :
- Brominated derivatives (e.g., 3,4,5-Tribromoisopropylbenzene) demonstrate higher thermal stability (~145°C melting point) compared to iodinated analogs, which decompose at lower temperatures (~90°C for 2,4,6-Triiodoisopropylbenzene).
Applications :
- This compound is favored in pharmaceutical synthesis for constructing complex aromatics via stepwise coupling .
- 3,5-Dichloro-4-iodoisopropylbenzene, while lighter and more soluble, is less prevalent in industrial settings due to chlorine’s poorer leaving-group ability.
Research Findings and Industrial Relevance
- Synthetic Efficiency : Studies show that this compound achieves >80% yield in Pd-catalyzed couplings, outperforming all-brominated analogs by 20–30% under identical conditions.
- Environmental Impact : Brominated compounds exhibit higher environmental persistence, necessitating specialized disposal protocols compared to chlorinated analogs.
Biological Activity
3,5-Dibromo-4-iodoisopropylbenzene (C10H11Br2I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential applications in various fields.
This compound is characterized by its complex halogenation pattern, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, often involving electrophilic aromatic substitution reactions. The presence of multiple halogens enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Initial studies have suggested that halogenated compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, indicating potential for use as disinfectants or preservatives.
- Anticancer Properties : Some halogenated aromatic compounds have been investigated for their anticancer activities. Preliminary data suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroactive Effects : There is emerging interest in the neuroactive properties of halogenated compounds. Research indicates that such compounds may interact with neurotransmitter systems, potentially affecting mood and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroactive | Modulates neurotransmitter release |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of halogenated benzene derivatives demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Discussion
The biological activities associated with this compound highlight its potential applications in pharmaceuticals and as a biocide. However, further research is required to fully elucidate its mechanisms of action and to evaluate its safety profile for therapeutic use.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
